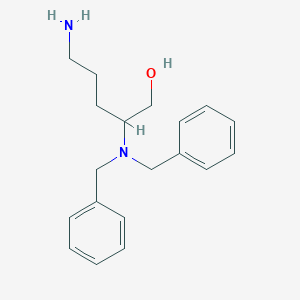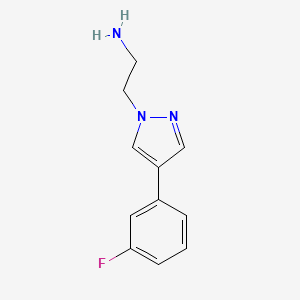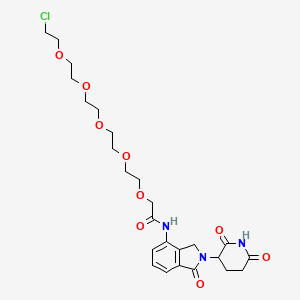
Lenalidomide-acetamido-O-PEG4-C2-Cl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lenalidomide-acetamido-O-PEG4-C2-Cl is a derivative of lenalidomide, an immunomodulatory drug widely used in the treatment of various hematological cancers such as multiple myeloma and myelodysplastic syndromes . This compound is designed to enhance the therapeutic properties of lenalidomide by incorporating a polyethylene glycol (PEG) linker, which improves its solubility and bioavailability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lenalidomide-acetamido-O-PEG4-C2-Cl typically involves the following steps:
Activation of Lenalidomide: Lenalidomide is first activated by reacting with an appropriate acylating agent to introduce an acetamido group.
PEGylation: The activated lenalidomide is then reacted with a PEG4 linker to form Lenalidomide-acetamido-O-PEG4.
Chlorination: Finally, the PEGylated compound is chlorinated to introduce the chlorine atom at the terminal position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactors: Using batch reactors for the controlled addition of reagents and monitoring of reaction conditions.
Purification: Employing techniques such as crystallization, filtration, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Lenalidomide-acetamido-O-PEG4-C2-Cl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further explored for their therapeutic potential .
Scientific Research Applications
Lenalidomide-acetamido-O-PEG4-C2-Cl has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its effects on cellular processes and protein interactions.
Medicine: Investigated for its potential in treating hematological cancers and other diseases.
Industry: Utilized in the development of new drug formulations and delivery systems.
Mechanism of Action
Lenalidomide-acetamido-O-PEG4-C2-Cl exerts its effects by modulating the activity of the CRL4 CRBN E3 ubiquitin ligase complex. This modulation leads to the ubiquitination and subsequent proteasomal degradation of specific target proteins, such as IKZF1 and IKZF3, which are crucial for the survival of multiple myeloma cells . The compound also affects various signaling pathways, enhancing its therapeutic efficacy .
Comparison with Similar Compounds
Similar Compounds
Thalidomide: The parent compound of lenalidomide, known for its immunomodulatory properties but with significant teratogenic effects.
Pomalidomide: Another derivative of thalidomide with similar therapeutic applications but different pharmacokinetic properties.
CC-122: A newer compound with a similar mechanism of action but distinct chemical structure.
Uniqueness
Lenalidomide-acetamido-O-PEG4-C2-Cl is unique due to its PEGylated structure, which enhances its solubility and bioavailability compared to other similar compounds. This modification potentially improves its therapeutic index and reduces side effects .
Properties
Molecular Formula |
C25H34ClN3O9 |
|---|---|
Molecular Weight |
556.0 g/mol |
IUPAC Name |
2-[2-[2-[2-[2-(2-chloroethoxy)ethoxy]ethoxy]ethoxy]ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]acetamide |
InChI |
InChI=1S/C25H34ClN3O9/c26-6-7-34-8-9-35-10-11-36-12-13-37-14-15-38-17-23(31)27-20-3-1-2-18-19(20)16-29(25(18)33)21-4-5-22(30)28-24(21)32/h1-3,21H,4-17H2,(H,27,31)(H,28,30,32) |
InChI Key |
GEKULAYLJNNUKF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NC(=O)COCCOCCOCCOCCOCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


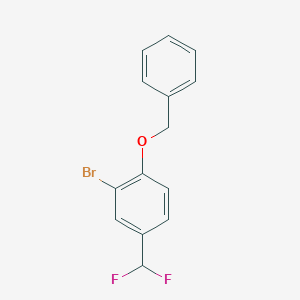
![tert-Butyl 3-(2-oxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-1-yl)azetidine-1-carboxylate](/img/structure/B14776258.png)
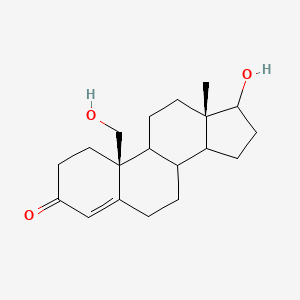
![4-bromo-N-[4-(3-chloro-4-fluoroanilino)-3-cyano-7-ethoxyquinolin-6-yl]but-2-enamide](/img/structure/B14776305.png)
![(2S,5R,6S)-Methyl 6-bromo-6-((R)-1-hydroxyethyl)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B14776316.png)
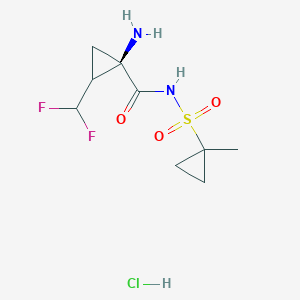


![4-methylsulfanyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]butanamide](/img/structure/B14776327.png)
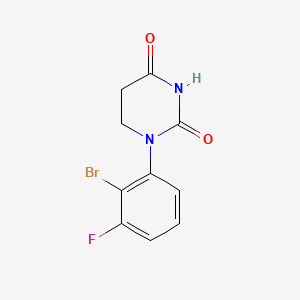
![N-cyclohexylcyclohexanaminium 2-{[(2-nitrophenyl)sulfanyl]amino}propanoate](/img/structure/B14776334.png)
![1,2-Dihydro-4-methoxythieno[3,2-D]pyrimidine](/img/structure/B14776337.png)
